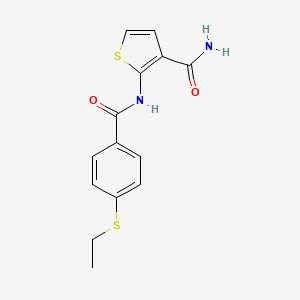

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide are not available, a study on Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines provides insights into potential reactions . The study discusses the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .Scientific Research Applications

a. Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. Researchers have explored their potential in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

b. Anti-Cancer Activity: Certain thiophene derivatives demonstrate promising anti-cancer properties. They interfere with cell cycle progression, inhibit tumor growth, and induce apoptosis. Our compound could be investigated further for its specific anti-cancer mechanisms .

c. Anti-Fungal Agents: Thiophenes possess antifungal activity against various pathogens. They disrupt fungal cell membranes and inhibit growth. Our compound might contribute to novel antifungal drug development .

d. Kinase Inhibitors: Thiophenes can selectively inhibit kinases involved in cell signaling pathways. These inhibitors have potential therapeutic applications in cancer and other diseases .

Material Science

Beyond medicinal applications, thiophenes play a crucial role in material science:

a. Organic Electronics: Thiophene-based polymers are essential components in organic electronic devices. Their semiconducting properties make them ideal for organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

b. Conductive Polymers: Thiophene-containing polymers exhibit high electrical conductivity. Researchers use them in conductive coatings, sensors, and flexible electronics .

Combinatorial Chemistry

Thiophenes serve as valuable building blocks in combinatorial chemistry. Medicinal chemists use them to create diverse libraries of compounds for drug discovery .

Mechanism of Action

Target of Action

Similar thiophene-2-carboxamide derivatives have shown potent inhibitory activity against various cancer cell lines, suggesting that they may target proteins or enzymes involved in cell proliferation .

Mode of Action

It’s known that thiophene derivatives can interact with their targets through key molecular interactions

Biochemical Pathways

Given the anticancer activity of similar compounds, it’s plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, or dna synthesis .

Result of Action

Similar thiophene-2-carboxamide derivatives have demonstrated cytotoxic activity in vitro, suggesting that this compound may induce cell death or inhibit cell proliferation .

properties

IUPAC Name |

2-[(4-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEXXJIJAZFDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)